molecular formula C6H12ClF2N B3417847 4,4-Difluoroazepane hydrochloride CAS No. 1160721-05-0

4,4-Difluoroazepane hydrochloride

Cat. No. B3417847
M. Wt: 171.61 g/mol
InChI Key: INIMNLBMYHJDGE-UHFFFAOYSA-N
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Description

4,4-Difluoroazepane hydrochloride is a chemical compound with the molecular formula C6H12ClF2N . It has a molecular weight of 171.62 . It is sold by various suppliers, including Ambeed, Inc .


Synthesis Analysis

The synthesis of 4,4-Difluoroazepane hydrochloride has been described in several ways in the literature . One method involves the reaction of N-f-butyloxycarbonyl-azopin-4-one with bis-(2-methoxyethyl)amino sulphur trifluoride in dichloromethane for 48 hours . Another method involves the reaction of tert-butyl 4,4-difluoroazepane-1-carboxylate with acetyl chloride in methanol, followed by reaction with hydrogen chloride in 1,4-dioxane .


Molecular Structure Analysis

The InChI code for 4,4-Difluoroazepane hydrochloride is 1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H . This indicates that the molecule contains a seven-membered ring (azepane) with two fluorine atoms attached to the same carbon atom (4,4-difluoro).


Chemical Reactions Analysis

While specific chemical reactions involving 4,4-Difluoroazepane hydrochloride are not detailed in the search results, it is known that azepanes can participate in a variety of chemical reactions due to the presence of the nitrogen atom and the potential for substitution at various positions on the ring .


Physical And Chemical Properties Analysis

4,4-Difluoroazepane hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Ionic Liquids Synthesis

4,4-Difluoroazepane hydrochloride has been utilized in the synthesis of new families of room temperature ionic liquids. These transformations are significant in mitigating the disposal issues associated with the polyamide industry byproducts. The reaction of azepane, a closely related compound, with various agents produces tertiary amines, which are further used to yield quaternary azepanium salts. These salts have diverse applications due to their unique properties like varying liquid temperature ranges, density, viscosity, and conductivity. Their potential as safe alternatives to volatile organic compounds in electrolytes is notable (Belhocine et al., 2011).

2. Synthesis of Novel Compounds

Research has demonstrated the effective synthesis of novel benzo[1,5]oxazepin-4-one-based compounds from derivatives of 4,4-Difluoroazepane hydrochloride. This process involves substitutions and reductions under mild conditions, contributing to the construction of molecular libraries for therapeutic applications (Wang et al., 2008).

3. Synthesis of Functionalized Fluorinated Arylethers

The compound plays a role in the production of functionalized fluorinated arylethers, which are important in the development of materials with amide and aldehyde functionalities. This process involves ring-opening reactions and has implications in materials science and pharmaceutical applications (Doherty et al., 2003).

4. Electrophilic Fluorination

4,4-Difluoroazepane hydrochloride is relevant in the field of electrophilic fluorination. It aids in the introduction of fluorine into organic molecules, a crucial step in synthesizing organofluorine compounds widely used in functional materials and pharmaceuticals (Singh & Shreeve, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4,4-difluoroazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIMNLBMYHJDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoroazepane hydrochloride

CAS RN

1160721-05-0
Record name 4,4-difluoroazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Qin, A Wei, Y Wang, L Wang, H Xu, Y Zhan… - European Journal of …, 2023 - Elsevier
The Na V 1.8 channel is a genetically validated target for pain and it is mostly expressed in the peripheral nervous system. Based on the disclosed structures of Na V 1.8-selective …
Number of citations: 3 www.sciencedirect.com
NH Somberg, J Medeiros‐Silva, H Jo, J Wang… - Protein …, 2023 - Wiley Online Library
The SARS‐CoV‐2 envelope (E) protein forms a five‐helix bundle in lipid bilayers whose cation‐conducting activity is associated with the inflammatory response and respiratory distress …
Number of citations: 11 onlinelibrary.wiley.com

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